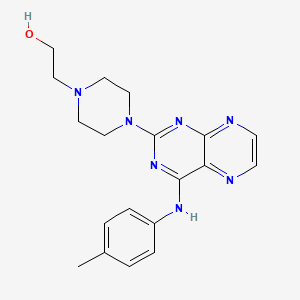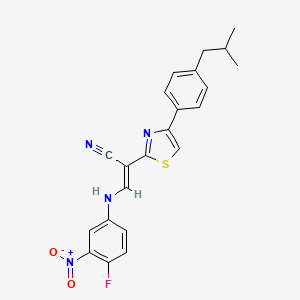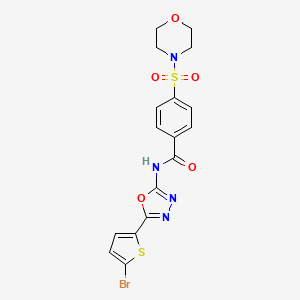![molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9](/img/structure/B2997942.png)
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one is a unique organic compound known for its diverse applications in chemistry and related fields. This compound features a triazole ring and a pyrazine ring, making it of significant interest for synthetic chemists exploring novel reaction pathways and biological researchers investigating its potential medicinal properties.
Mécanisme D'action
Target of Action
The primary targets of this compound are human colon cancer cell lines, specifically HCT-116 and HT-29 . These cell lines are often used in research to study the effects of potential anti-cancer compounds.
Mode of Action
The compound interacts with its targets by inducing the mitochondrial apoptotic pathway . This is achieved by up-regulating Bax, a pro-apoptotic protein, and down-regulating Bcl2, an anti-apoptotic protein . This leads to the activation of Caspase 3, a crucial enzyme in the execution-phase of cell apoptosis .
Biochemical Pathways
The compound affects the mitochondrial apoptotic pathway, a biochemical pathway that controls programmed cell death . The up-regulation of Bax and down-regulation of Bcl2 lead to an imbalance in the Bcl-2 family of proteins, causing the outer mitochondrial membrane to become permeable . This results in the release of cytochrome c from the mitochondria into the cytosol, where it binds with Apaf-1 and ATP, which then bind to pro-caspase-9 to create a protein complex known as an apoptosome. The apoptosome cleaves the pro-caspase to its active form of caspase-9, which then activates the effector caspase-3 .
Result of Action
The result of the compound’s action is the initiation of cell death via the mitochondrial apoptotic pathway in HT-29 cells . This is significant as it demonstrates the compound’s potential as an anti-cancer agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The process begins with precursors such as trifluoromethyl ketones and triazole compounds.
Reaction Conditions: The key steps include cyclization reactions under controlled temperature and pressure, often using acidic or basic catalysts to facilitate ring formation.
Specific Steps:
Reaction of a trifluoromethyl ketone with a suitable triazole precursor.
Formation of the pyrazine ring through intramolecular cyclization.
Purification and isolation of the final product via chromatographic techniques.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidation reactions at the prop-2-en-1-one moiety, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the prop-2-en-1-one group into alcohols or alkanes.
Substitution: The triazole and pyrazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: Solvents like dimethylformamide (DMF), catalysts such as palladium on carbon.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives depending on the substituent added.
Applications De Recherche Scientifique
Chemistry:
Novel Syntheses: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Catalysis: Used in studies related to catalytic reactions involving triazole and pyrazine rings.
Biology:
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes due to the presence of the triazole ring.
Ligand Studies: Acts as a ligand in coordination chemistry for metal complex formation.
Medicine:
Drug Development: Explored for its potential as an active pharmaceutical ingredient in antifungal, antibacterial, and anticancer agents.
Industry:
Material Science: Utilized in the development of novel materials with specific properties derived from the trifluoromethyl group.
Agriculture: Potential use in agrochemicals for pest control.
Comparaison Avec Des Composés Similaires
Triazole Derivatives: Compounds like 1,2,4-triazole exhibit similar enzyme inhibition properties but lack the trifluoromethyl and pyrazine features.
Pyrazine Derivatives: Pyrazinamide, used as an anti-tuberculosis drug, shares the pyrazine ring but has different substituents and biological activity.
Uniqueness: 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one stands out due to the combination of trifluoromethyl, triazole, and pyrazine components, offering a unique profile in terms of chemical reactivity and biological interactions.
Hope this covers everything you need! What more can I add?
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNPGFIGBVWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)



![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2997869.png)

![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)
![N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2997879.png)

